molecular formula C8H8N4O2S B3075397 7-Methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1030420-40-6

7-Methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B3075397
CAS No.: 1030420-40-6
M. Wt: 224.24 g/mol
InChI Key: OEOGIDTWVCBLDN-UHFFFAOYSA-N
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Description

7-Methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a nitrogen-rich heterocyclic compound characterized by a fused triazole-pyrimidine core. The molecule features a carboxylic acid group at position 6, a methyl substituent at position 7, and a methylthio (-SCH₃) group at position 2. This structural configuration imparts unique physicochemical properties, including moderate solubility in polar solvents due to the carboxylic acid moiety and lipophilicity from the methylthio group.

Properties

IUPAC Name

7-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S/c1-4-5(6(13)14)3-9-7-10-8(15-2)11-12(4)7/h3H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOGIDTWVCBLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)SC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted aldehydes with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction is carried out in ethanol and heated to reflux for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylthio Group

The methylthio (-SMe) group undergoes nucleophilic displacement reactions with amines or alcohols under acidic or oxidative conditions.

Reaction ConditionsReagentsProduct(s) FormedYieldSource
Acidic hydrolysis (HCl, reflux)H<sub>2</sub>O7-Methyl-2-hydroxy- triazolo[1,5-a]pyrimidine-6-carboxylic acid85%
Nucleophilic substitution (NH<sub>3</sub>, EtOH)NH<sub>3</sub> in ethanol7-Methyl-2-amino- triazolo[1,5-a]pyrimidine-6-carboxylic acid78%

Oxidation of the Methylthio Group

The methylthio group is oxidized to sulfoxide or sulfone derivatives using peroxides.

Reaction ConditionsReagentsProduct(s) FormedYieldSource
Oxidation with H<sub>2</sub>O<sub>2</sub> (acetic acid, 50°C)30% H<sub>2</sub>O<sub>2</sub>7-Methyl-2-(methylsulfinyl)- triazolo[1,5-a]pyrimidine-6-carboxylic acid92%
Oxidation with mCPBA (CH<sub>2</sub>Cl<sub>2</sub>, rt)m-chloroperbenzoic acid7-Methyl-2-(methylsulfonyl)- triazolo[1,5-a]pyrimidine-6-carboxylic acid88%

Esterification and Amidation of the Carboxylic Acid

The carboxylic acid group participates in esterification or amidation reactions.

Reaction ConditionsReagentsProduct(s) FormedYieldSource
Esterification (H<sub>2</sub>SO<sub>4</sub>, EtOH)EthanolEthyl 7-methyl-2-(methylthio)- triazolo[1,5-a]pyrimidine-6-carboxylate95%
Amidation (EDC, DMF)Ethylenediamine7-Methyl-2-(methylthio)- triazolo[1,5-a]pyrimidine-6-carboxamide81%

Decarboxylation Reactions

Thermal or acidic decarboxylation removes the carboxylic acid group.

Reaction ConditionsReagentsProduct(s) FormedYieldSource
Heating (180°C, vacuum)None7-Methyl-2-(methylthio)- triazolo[1,5-a]pyrimidine76%
Acidic decarboxylation (H<sub>2</sub>SO<sub>4</sub>, 100°C)Concentrated H<sub>2</sub>SO<sub>4</sub>Same as above68%

Cyclization and Ring Expansion

The triazolo-pyrimidine scaffold undergoes cyclization with aldehydes or ketones.

Reaction ConditionsReagentsProduct(s) FormedYieldSource
Condensation with glyoxal (AcOH, 80°C)Glyoxal Triazolo[1,5-a]pteridine derivative80%
Reaction with triethyl orthoformate(EtO)<sub>3</sub>CHPurine-fused triazolo-pyrimidine81%

Cross-Coupling Reactions

The methylthio group facilitates palladium-catalyzed cross-coupling.

Reaction ConditionsReagentsProduct(s) FormedYieldSource
Suzuki-Miyaura coupling (Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>)Phenylboronic acid7-Methyl-2-phenyl- triazolo[1,5-a]pyrimidine-6-carboxylic acid65%

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses and inflammation. Additionally, it can reduce the expression of endoplasmic reticulum chaperones and apoptosis markers in neuronal cells, thereby exerting neuroprotective effects .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Their Implications

Compound Name Position 2 Substituent Position 6 Substituent Position 7 Substituent Key Properties/Biological Activities References
Target Compound Methylthio (-SCH₃) Carboxylic acid (-COOH) Methyl (-CH₃) Antimicrobial, antiproliferative
7-Amino-2-(methylthio)-...-6-carboxylic acid Methylthio Carboxylic acid Amino (-NH₂) Enhanced hydrogen bonding; antimicrobial
5-Methyl-2-(methylthio)-...-7-ol Methylthio - Hydroxyl (-OH) Increased polarity; potential antioxidant
7-(Difluoromethyl)-...-6-carboxylic acid Methylthio Carboxylic acid Difluoromethyl (-CF₂H) Improved metabolic stability
Ethyl 7-methyl-2-(methylthio)-...-6-carboxylate Methylthio Ethyl ester (-COOEt) Methyl Prodrug strategy for enhanced bioavailability
5,7-Dimethyl-...-2-sulfonamide Sulfonamide (-SO₂NH₂) - Methyl Herbicidal activity (ALS inhibition)

Key Observations:

Position 2 Substituents: Methylthio groups (e.g., target compound) contribute to lipophilicity, facilitating membrane penetration. Replacing -SCH₃ with sulfonamide (-SO₂NH₂, as in ) introduces hydrogen-bonding capacity, enhancing herbicidal activity via acetolactate synthase (ALS) inhibition.

Position 6 Functional Groups :

  • Carboxylic acid (-COOH) enhances solubility and enables salt formation (e.g., sodium salt in ). Esterification (e.g., ethyl ester in ) masks the acid, improving cell permeability as a prodrug.

Position 7 Modifications: Methyl (-CH₃) provides steric hindrance and electron-donating effects. Substitution with amino (-NH₂, ) or hydroxyl (-OH, ) introduces hydrogen-bonding sites, altering target interactions. Difluoromethyl (-CF₂H, ) enhances electron-withdrawing effects and metabolic stability.

Key Findings:

  • Antimicrobial Activity: The target compound and its 7-amino analog exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria. Triorganotin(IV) derivatives show enhanced efficacy due to metal-ligand interactions .
  • Antiproliferative Effects: Amino-substituted derivatives (e.g., 7-amino analog) demonstrate superior cytotoxicity compared to the methyl-substituted target compound, likely due to improved DNA binding .
  • Herbicidal Action : Sulfonamide derivatives (e.g., ) are potent ALS inhibitors, while the target compound’s methylthio group lacks affinity for this enzyme.

Biological Activity

7-Methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antifungal and antibacterial properties, and discusses relevant case studies and research findings.

  • Molecular Formula : C₇H₈N₄O₂S
  • Molecular Weight : 196.23 g/mol
  • CAS Number : 113967-71-8

Antifungal Activity

Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit significant antifungal properties. A study highlighted the compound's effectiveness against various fungal strains, including Fusarium oxysporum. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

CompoundMIC (µg/mL)Fungal Strain
This compound12.5F. oxysporum
Control (Miconazole)25F. oxysporum

This suggests that the compound is equipotent to established antifungal agents like miconazole .

Antibacterial Activity

The antibacterial efficacy of this compound has also been investigated. In vitro tests demonstrated activity against several bacterial strains:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Klebsiella pneumoniae25
Pseudomonas aeruginosa30

These findings indicate that the compound possesses broad-spectrum antibacterial properties .

The biological activity of this compound may be attributed to its ability to interfere with nucleic acid synthesis in microbial cells. The structural similarity to purines and pyrimidines allows it to act as an analog, potentially inhibiting essential enzymatic processes involved in DNA and RNA synthesis .

Case Study 1: Antifungal Efficacy

A study conducted by researchers evaluated the antifungal effects of various triazole derivatives, including our compound. The results indicated a strong correlation between structural modifications and increased antifungal activity. The presence of the methylthio group was particularly noted for enhancing efficacy against resistant strains of fungi .

Case Study 2: Antibacterial Testing

In another investigation focused on antibacterial properties, derivatives of triazolo[1,5-a]pyrimidine were synthesized and tested against clinical isolates. The results revealed that modifications at the methylthio position significantly improved activity against Gram-negative bacteria .

Q & A

Q. How can synthetic byproducts be identified and minimized during scale-up?

  • Methodological Answer :
  • HPLC-MS Monitoring : Track reaction progress and detect intermediates/byproducts (e.g., dimerization products) .
  • Optimized Stoichiometry : Reduce excess reagents to prevent side reactions (e.g., over-alkylation) .
  • Temperature Control : Maintain consistent reflux temperatures to avoid thermal decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
7-Methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

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